Ammonium vanadium(III) sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

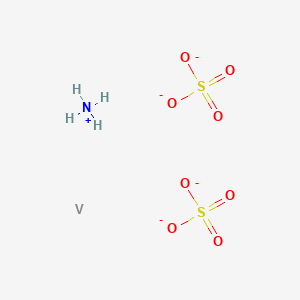

Structure

2D Structure

Properties

CAS No. |

22723-49-5 |

|---|---|

Molecular Formula |

H4NO8S2V-3 |

Molecular Weight |

261.11 g/mol |

IUPAC Name |

azanium;vanadium;disulfate |

InChI |

InChI=1S/H3N.2H2O4S.V/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/p-3 |

InChI Key |

OPNCOKAGOJKCHZ-UHFFFAOYSA-K |

SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V] |

Canonical SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Ammonium Vanadium(III) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) vanadium(III) sulfate (B86663) is an inorganic double salt that is of interest for its potential applications in catalysis and as a precursor for the synthesis of other vanadium-containing compounds.[1][2] From aqueous solutions, it typically crystallizes as a dodecahydrate, (NH₄)V(SO₄)₂·12H₂O.[2][3] This compound belongs to a class of hydrated double sulfates known as alums, which are characterized by a specific stoichiometry and crystal structure. Alums are isomorphous, meaning they share the same crystal structure despite differences in the constituent metal ions.[3]

The vanadium(III) ion in this compound is octahedrally coordinated by water molecules and sulfate groups.[4] A thorough understanding of its crystal structure is crucial for elucidating its physicochemical properties and for the rational design of new materials. This guide will therefore focus on the synthesis of high-quality crystals and the analytical techniques required for a complete structural characterization.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of ammonium vanadium(III) sulfate crystals and the subsequent analysis of their crystal structure.

2.1. Synthesis of this compound Dodecahydrate Crystals

Two primary methods for the synthesis of this compound are presented below.

Method 1: Reaction of Vanadium(III) Sulfate and Ammonium Sulfate

This is a straightforward method involving the crystallization from a solution containing the constituent ions.[2][3]

-

Materials:

-

Vanadium(III) sulfate (V₂(SO₄)₃)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Deionized water

-

Ethanol (B145695) (for washing)

-

-

Procedure:

-

Prepare separate saturated solutions of vanadium(III) sulfate and ammonium sulfate in hot deionized water. For example, to prepare approximately 100 g of the dodecahydrate, dissolve 40.86 g of vanadium(III) sulfate and 13.84 g of ammonium sulfate in separate beakers of hot water.[3]

-

With vigorous stirring, combine the two hot solutions.

-

Allow the mixed solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any surface impurities.[3]

-

Dry the crystals in a desiccator. Due to the potential for the crystals to erode in air, storage under an inert atmosphere or a coating with a layer of isomorphous ammonium alum is recommended.[3]

-

Method 2: Reduction of Ammonium Metavanadate

This method starts with a more common vanadium precursor, ammonium metavanadate (NH₄VO₃), and involves a reduction step.

-

Materials:

-

Ammonium metavanadate (NH₄VO₃)

-

Sulfuric acid (H₂SO₄)

-

A suitable reducing agent (e.g., sulfur dioxide, ethanol)

-

-

Procedure:

-

In a fume hood, prepare a saturated solution of ammonium metavanadate in sulfuric acid.

-

While stirring and gently heating, add a reducing agent to the solution. This will reduce the vanadium from the +5 oxidation state to the +3 state. The reaction may produce irritating gases, so proper ventilation is essential.[3]

-

Once the reduction is complete (indicated by a color change in the solution), filter the solution to remove any unreacted starting material or byproducts.

-

Allow the resulting solution to crystallize by slow evaporation or cooling.

-

Collect, wash, and dry the crystals as described in Method 1.

-

2.2. Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction.

-

Procedure:

-

Crystal Selection and Mounting: A high-quality single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods (structure solution). The initial structural model is then refined against the experimental data to obtain a final, accurate crystal structure.

-

Data Presentation: Expected Crystal Structure

As previously noted, a complete crystal structure determination for (NH₄)V(SO₄)₂·12H₂O is not available in the surveyed literature. However, due to its classification as an alum, it is expected to be isomorphous with other alums, such as ammonium aluminum sulfate dodecahydrate, (NH₄)Al(SO₄)₂·12H₂O. The crystallographic data for this related compound is presented below as a representative example of the expected structure.

| Parameter | Value (for (NH₄)Al(SO₄)₂·12H₂O) |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| a (Å) | 12.240 |

| b (Å) | 12.240 |

| c (Å) | 12.240 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1833.6 |

| Z | 4 |

Data for (NH₄)Al(SO₄)₂·12H₂O, a representative alum.

In this structure, the trivalent cation (V³⁺ in the case of this compound) is octahedrally coordinated by six water molecules. The ammonium ion is also surrounded by six water molecules. These hydrated cations, along with the sulfate anions, are arranged in a specific, repeating three-dimensional lattice.

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

Conclusion

While a definitive crystal structure for this compound dodecahydrate remains to be published, its identity as an alum provides a strong basis for predicting its structural properties. The experimental protocols detailed in this guide offer a clear pathway for the synthesis of high-quality crystals suitable for single-crystal X-ray diffraction analysis. The successful determination of this crystal structure would be a valuable contribution to the field of inorganic chemistry, providing deeper insights into the structural chemistry of vanadium(III) compounds.

References

Spectroscopic Characterization of Ammonium Vanadium(III) Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of ammonium (B1175870) vanadium(III) sulfate (B86663), with a focus on its dodecahydrate form, NH₄V(SO₄)₂·12H₂O. This compound, a member of the alum family, is of interest for its potential applications in catalysis, materials science, and as a precursor in the synthesis of other vanadium compounds. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and the elucidation of its electronic and molecular structure.

Introduction

Ammonium vanadium(III) sulfate dodecahydrate is a crystalline solid, typically appearing as blue-green crystals. The vanadium(III) ion (V³⁺) in this compound is octahedrally coordinated by six water molecules, forming the hexaaquavanadium(III) complex, [V(H₂O)₆]³⁺. The characteristic color and spectroscopic properties of the compound are primarily determined by this complex ion. This guide will detail the expected spectroscopic features based on data from closely related compounds and the known behavior of its constituent ions.

Electronic Spectroscopy (UV-Vis)

The UV-Visible spectrum of this compound is characterized by the electronic transitions within the d-orbitals of the central V³⁺ ion in the [V(H₂O)₆]³⁺ complex. The V³⁺ ion has a d² electron configuration. In an octahedral ligand field, these electrons occupy the t₂g orbitals in the ground state. The absorption of light promotes electrons from the t₂g to the eg orbitals, resulting in characteristic absorption bands.

Due to the lack of a publicly available, complete UV-Vis spectrum for solid-state this compound dodecahydrate, the following data is based on the well-documented spectrum of the aqueous [V(H₂O)₆]³⁺ ion, which is the primary chromophore in the solid alum.

Table 1: Electronic Absorption Data for the [V(H₂O)₆]³⁺ Ion

| Wavelength (λ_max) (nm) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |

| ~565 | ~17,700 | ~6 | ³T₁g(F) → ³T₂g(F) |

| ~385 | ~26,000 | ~8 | ³T₁g(F) → ³T₁g(P) |

Note: The exact peak positions and intensities may vary slightly in the solid state due to crystal packing effects.

Experimental Protocol: UV-Vis Spectroscopy

A general protocol for obtaining the UV-Vis spectrum of a vanadium alum in solution is as follows:

-

Sample Preparation: Prepare a solution of known concentration by dissolving a precisely weighed amount of this compound in deionized water or a dilute non-complexing acid (e.g., perchloric acid) to prevent hydrolysis.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the solvent.

-

Record the sample spectrum over a wavelength range of approximately 200-800 nm.

-

Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the constituent ions in this compound: the ammonium ion (NH₄⁺), the sulfate ion (SO₄²⁻), the coordinated water molecules (H₂O), and the V-O bonds of the hexaaqua complex.

Table 2: Characteristic Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | ν(O-H) of H₂O and ν(N-H) of NH₄⁺ |

| ~1635 | Medium | δ(H-O-H) of H₂O |

| ~1430 | Strong | ν₄(N-H) bending of NH₄⁺ |

| ~1100 | Very Strong | ν₃(S-O) stretching of SO₄²⁻ |

| ~980 | Weak (IR), Strong (Raman) | ν₁(S-O) stretching of SO₄²⁻ |

| ~615 | Medium | ν₄(S-O) bending of SO₄²⁻ |

| ~450 | Medium | ν₂(S-O) bending of SO₄²⁻ and ν(V-O) |

Experimental Protocol: Solid-State Infrared Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any adsorbed water.

-

Grind a few milligrams of the this compound sample with the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained. The sample concentration should be approximately 1-2% by weight.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Measurement:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions.

-

Logical Relationships and Workflows

The spectroscopic characterization of this compound involves a logical workflow from synthesis to detailed analysis. This can be visualized to understand the relationship between different experimental and analytical steps.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The relationship between the observed spectroscopic signals and the molecular structure can be further illustrated.

Caption: Origin of spectroscopic signals from the molecular components of this compound.

Conclusion

The spectroscopic characterization of this compound provides valuable insights into its electronic and molecular structure. While a complete, dedicated study on this specific compound is not widely available, analysis of closely related materials allows for a reliable interpretation of its expected spectroscopic features. The UV-Vis spectrum is dominated by the d-d transitions of the hexaaquavanadium(III) ion, while the infrared spectrum reveals the vibrational modes of the ammonium and sulfate ions, as well as the coordinated and lattice water molecules. This guide provides a foundational understanding for researchers working with this and similar vanadium(III) compounds.

Unveiling the Magnetic Behavior of Vanadium(III) Coordination Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of vanadium(III) coordination complexes. Vanadium(III), with its d² electron configuration, presents a fascinating case study in magnetochemistry, where the interplay of ligand field effects, spin-orbit coupling, and molecular geometry dictates the overall magnetic moment. Understanding these properties is crucial for applications ranging from catalysis to the design of novel therapeutic agents.

Theoretical Framework: The Origin of Magnetism in Vanadium(III) Complexes

The magnetic properties of vanadium(III) coordination complexes arise from the presence of two unpaired electrons in its 3d orbitals. In an isolated gaseous V³⁺ ion, these orbitals are degenerate. However, in a coordination complex, the ligands create an electrostatic field that lifts this degeneracy, a phenomenon described by Ligand Field Theory .

For a typical octahedral V(III) complex, the d orbitals split into a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). The two d-electrons of V(III) will occupy the t₂g orbitals with parallel spins, leading to a ground state with a total spin quantum number S = 1.

The theoretical spin-only magnetic moment (μ_so) can be calculated using the following equation:

μ_so = √[n(n+2)] B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. For a V(III) ion with n=2, the spin-only magnetic moment is approximately 2.83 B.M.[1][2][3][4]

Experimentally observed magnetic moments often deviate slightly from the spin-only value due to contributions from orbital angular momentum (spin-orbit coupling). The extent of this contribution is influenced by the symmetry of the complex and the nature of the ligands.

Below is a conceptual diagram illustrating the d-orbital splitting in an octahedral ligand field and its effect on the electronic configuration of a V(III) ion.

Caption: d-orbital splitting in an octahedral V(III) complex.

Quantitative Magnetic Susceptibility Data

The following table summarizes experimentally determined magnetic moments for a selection of vanadium(III) coordination complexes. This data allows for a comparative analysis of how different ligand environments affect the magnetic properties of the V(III) center.

| Complex | Ligand Type(s) | Magnetic Moment (μ_eff) in B.M. | Measurement Method | Reference(s) |

| [V(acac)₃] | Acetylacetonate | ~2.8 | Not Specified | [2][5] |

| [V(H₂DAPBH)Cl₂]Cl·C₂H₅OH | Schiff Base (N₃O₂) | Paramagnetic (S=1) | SQUID | [6][7] |

| [V(HDAPBH)(NCS)₂]·0.5CH₃CN·0.5CH₃OH | Schiff Base (N₃O₂) | Paramagnetic (S=1) | SQUID | [6][7] |

| [V(DAPBH)(CH₃OH)₂]Cl·CH₃OH | Schiff Base (N₃O₂) | Paramagnetic (S=1) | SQUID | [6][7] |

| Mixed Ligand V(III) Complex | Schiff Base, Chloro, THF | Not specified | Gouy Method | [8] |

| [V(L¹)(L²)] | Schiff Base, Aminopyrimidine | 2.88 | Magnetic Balance | [9] |

| V(III) complex with 4,4-bipyridyl | Nitrogen Donor | Lowered magnetic moment | Not Specified | [10] |

| [V₂(HCyclal)₂] | Nitrogen Donor (Azacrown) | Antiferromagnetic coupling | SQUID | [11] |

| [V(L-κ⁴ONNO)(acac)] | Diaminebis(phenolate), acac | S=1 spin state | SQUID | [12][13][14] |

| [VBr₃(thf)₃] | Halide, THF | D = -16.162 cm⁻¹ | HFEPR | [15] |

| [VCl₃(thf)₃] | Halide, THF | D ≈ 10 cm⁻¹ | HFEPR | [15] |

| V(III) chloro complex with trans-urocanic acid | Chloro, N-donor | Not specified | Not Specified | [16] |

| [V₄O₂(O₂CR)₇(bpy)₂]⁺ | Carboxylate, Bipyridine | 5.79 (300 K) -> 6.80 (25 K) | SQUID | [17][18] |

| Vᴵᴵᴵ[Crᴵᴵᴵ(CN)₆]·7H₂O | Cyanide | Paramagnetic | SQUID | [19] |

| [tris(imidazol-4-carboxylato)]vanadium(III) monohydrate | N,O-donor | Not specified | Not Specified | [20] |

Experimental Protocols for Magnetic Susceptibility Measurement

Accurate determination of magnetic susceptibility is paramount for characterizing vanadium(III) complexes. Three common methods are the Gouy balance, the Evans NMR method, and SQUID magnetometry.

Gouy Balance Method

The Gouy balance measures the apparent change in mass of a sample when it is placed in a magnetic field. Paramagnetic samples are attracted into the field, resulting in an apparent increase in mass.

Protocol:

-

Sample Preparation: The solid complex is finely ground to ensure homogeneity and packed uniformly into a cylindrical Gouy tube of a known length and cross-sectional area.

-

Initial Measurement: The Gouy tube containing the sample is suspended from a sensitive balance, with the bottom of the sample positioned in the center of the magnetic field and the top of the sample in a region of negligible field. The mass is recorded with the magnetic field off.

-

Magnetic Field Measurement: The electromagnet is turned on, and the apparent mass of the sample is recorded.

-

Calibration: The procedure is repeated with a known standard, such as HgCo(SCN)₄, to calibrate the instrument.

-

Calculation: The mass susceptibility (χg) and subsequently the molar susceptibility (χm) are calculated from the change in mass, the strength of the magnetic field, and the sample's dimensions and mass. Diamagnetic corrections for the ligands are applied to obtain the corrected molar susceptibility.

Caption: Workflow for the Gouy Balance method.

Evans NMR Method

The Evans method is a solution-based technique that utilizes the shift in the NMR signal of a reference compound in the presence of a paramagnetic species.

Protocol:

-

Sample Preparation: A solution of the vanadium(III) complex of known concentration is prepared in a suitable deuterated solvent. A small amount of an inert reference compound (e.g., TMS or t-butanol) is added. A capillary tube containing the same solvent and reference compound, but without the paramagnetic complex, is inserted into the NMR tube.

-

NMR Measurement: The ¹H NMR spectrum of the sample is acquired. The presence of the paramagnetic V(III) complex will cause a shift in the resonance of the reference compound in the bulk solution relative to the reference in the capillary.

-

Calculation: The molar magnetic susceptibility (χm) is calculated from the observed frequency shift (Δf), the spectrometer frequency, the temperature, and the concentration of the paramagnetic sample.

Caption: Workflow for the Evans NMR method.

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) is an extremely sensitive magnetometer used to measure very weak magnetic fields. It is the most accurate method for determining magnetic susceptibility, especially for temperature-dependent studies.

Protocol:

-

Sample Preparation: A precisely weighed amount of the powdered vanadium(III) complex is placed in a gelatin capsule or other suitable sample holder.

-

Measurement: The sample is placed in the SQUID magnetometer. The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.

-

Data Analysis: The raw data is converted to molar susceptibility (χm). For temperature-dependent measurements, a plot of χm*T versus T is often generated to analyze the magnetic behavior. Diamagnetic corrections are applied to the data.

Caption: Workflow for SQUID magnetometry.

Conclusion

The magnetic susceptibility of vanadium(III) coordination complexes provides valuable insights into their electronic structure and bonding. The experimentally determined magnetic moments, which are typically close to the spin-only value of 2.83 B.M., confirm the d² electronic configuration with two unpaired electrons. Deviations from this value can be rationalized by considering spin-orbit coupling and the specific ligand environment. The choice of experimental method for determining magnetic susceptibility depends on the nature of the sample, the required accuracy, and the available instrumentation, with SQUID magnetometry offering the highest sensitivity and capability for temperature-dependent studies. This guide provides the foundational knowledge and practical protocols for researchers to confidently explore the rich magnetochemistry of vanadium(III) complexes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DSpace [research-repository.griffith.edu.au]

- 3. azom.com [azom.com]

- 4. Magnetic properties of vanadium(III) {mu}-oxo clusters (Journal Article) | OSTI.GOV [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The first pentagonal-bipyramidal vanadium(iii) complexes with a Schiff-base N3O2 pentadentate ligand: synthesis, structure and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New Nanosized V(III), Fe(III), and Ni(II) Complexes Comprising Schiff Base and 2-Amino-4-Methyl Pyrimidine: Synthesis, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Magnetic and spectroscopic properties of some vanadium(3) complexes with nitrogen containing ligands (Journal Article) | ETDEWEB [osti.gov]

- 11. Experimental and computational study of the exchange interaction between the V( iii ) centers in the vanadium-cyclal dimer - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03243D [pubs.rsc.org]

- 12. Investigation of vanadium(iii) and vanadium(iv) compounds supported by the linear diaminebis(phenolate) ligands: correlation between structures and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. christou.chem.ufl.edu [christou.chem.ufl.edu]

- 19. szfki.hu [szfki.hu]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Properties of Ammonium Vanadium(III) Sulfate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) vanadium(III) sulfate (B86663) dodecahydrate, NH₄V(SO₄)₂·12H₂O, is an inorganic compound of interest in various fields of research, including materials science and catalysis. This technical guide provides a comprehensive overview of its synthesis, key physical and chemical properties, and structural characteristics. Detailed experimental protocols for its preparation are presented, along with a summary of its known quantitative properties in a tabular format. Additionally, this document includes workflow diagrams to visually represent the synthesis and characterization processes.

Synthesis of Ammonium Vanadium(III) Sulfate Dodecahydrate

The synthesis of this compound dodecahydrate, a member of the alum family of compounds, can be achieved through several methods. The most common approaches involve the reaction of a vanadium(III) salt with ammonium sulfate or the reduction of a vanadium(IV) compound in the presence of ammonium and sulfate ions.

Experimental Protocols

Method 1: From Vanadium(III) Sulfate

This is a direct and straightforward method for preparing the double salt.

-

Reaction: V₂(SO₄)₃ + (NH₄)₂SO₄ + 24H₂O → 2NH₄V(SO₄)₂·12H₂O

-

Procedure:

-

Prepare separate aqueous solutions of vanadium(III) sulfate and ammonium sulfate. A stoichiometric ratio should be used. For the preparation of 100g of the dodecahydrate, 40.86 g of anhydrous vanadium(III) sulfate and 13.84 g of ammonium sulfate are required.[1]

-

Gently heat both solutions to facilitate dissolution.

-

Combine the two solutions while stirring continuously.

-

Allow the resulting solution to cool slowly. Blue-green crystals of this compound dodecahydrate will precipitate out of the solution.[2]

-

Isolate the crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water, followed by a rinse with ethanol (B145695) to aid in drying.

-

Dry the crystals at room temperature.

-

Method 2: Reductive Synthesis from Vanadyl Sulfate

This method starts from the more common and stable vanadium(IV) oxysulfate (vanadyl sulfate).

-

Procedure:

-

Dissolve vanadyl sulfate (VOSO₄) and a stoichiometric amount of ammonium sulfate in dilute sulfuric acid.

-

Introduce a reducing agent to the solution. Common reducing agents for this reaction include zinc metal, sulfur dioxide, or ethanol.

-

If using zinc, add small pieces of zinc metal to the warm solution and stir until the evolution of hydrogen gas ceases and the solution's color changes, indicating the reduction of V(IV) to V(III).

-

Filter the solution to remove any unreacted reducing agent and other solid impurities.

-

Allow the filtrate to cool and crystallize as described in Method 1.

-

Isolate and dry the resulting crystals.

-

Properties of this compound Dodecahydrate

This compound dodecahydrate presents as blue-green crystals that are stable under normal conditions but can be sensitive to strong acids, bases, and oxidizing agents.[2]

Physical and Chemical Properties

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | NH₄V(SO₄)₂·12H₂O | |

| Molecular Weight | 477.29 g/mol | [3] |

| Appearance | Blue-green crystals | [2] |

| Density | 1.69 g/cm³ (for the cubic dodecahydrate phase) | [4][5] |

| Melting Point | 45°C (decomposes at higher temperatures) | [4][5] |

| Solubility in Water | 15.6 g/100 g H₂O at 20°C | [6] |

Crystal Structure

This compound dodecahydrate is an alum, and as such, it is expected to crystallize in a cubic system, belonging to the space group Pa-3. The structure consists of a [V(H₂O)₆]³⁺ octahedron, an NH₄⁺ ion, and two SO₄²⁻ tetrahedra in the asymmetric unit. The vanadium(III) ion is octahedrally coordinated by six water molecules. These aquated cations, along with the ammonium and sulfate ions, are linked by an extensive network of hydrogen bonds.

Thermal Stability

Upon heating, this compound dodecahydrate undergoes a multi-step decomposition. The initial stages involve the loss of the twelve water molecules of hydration. At higher temperatures, the anhydrous salt will decompose further, likely yielding ammonia, sulfur oxides, and a vanadium oxide residue. The precise temperatures and intermediates of this decomposition would be best characterized by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Magnetic Properties

As a vanadium(III) compound, which has a d² electron configuration, this compound dodecahydrate is paramagnetic. The magnetic properties of vanadium alums are influenced by the electronic structure of the V³⁺ ion and the crystal field environment provided by the coordinating water molecules. The magnetic susceptibility would be expected to follow the Curie-Weiss law at higher temperatures.[2][4]

Visualization of Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound dodecahydrate.

Characterization Workflow

The following diagram outlines a typical workflow for the characterization of the synthesized compound.

References

- 1. Vanadium(III)-ammonium sulfate - Crystal growing [en.crystalls.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound (EVT-454296) | 22723-49-5 [evitachem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Constituent V(III) ammonium sulfate V(III) - NH4V(SO4)2 | SSHADE [sshade.eu]

- 6. researchgate.net [researchgate.net]

Solubility of Ammonium Vanadium(III) Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for ammonium (B1175870) vanadium(III) sulfate (B86663) in various organic solvents. Due to a notable lack of quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative information and detailing robust experimental protocols for researchers to determine precise solubility measurements in their own laboratories.

Core Data Presentation: Solubility of Ammonium Vanadium(III) Sulfate

Quantitative solubility data for this compound in organic solvents is not well-documented in scientific literature. The table below summarizes the available qualitative information.

| Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |

| Methanol | CH₃OH | 32.04 | 64.7 | Data Not Available |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | Insoluble[1] |

| Acetone | (CH₃)₂CO | 58.08 | 56 | Insoluble[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | Data Not Available |

It is important to note that while some sources suggest organometallic forms of vanadium may be soluble in organic solutions, specific data for this compound is not provided.[2]

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in their solvents of interest, this section outlines established experimental methodologies.

Isothermal Saturation Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, defined temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by careful decantation or by filtration using a syringe filter suitable for the solvent. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Concentration Analysis: The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique.

Analytical Techniques for Concentration Measurement

The choice of analytical method will depend on the solvent and the required sensitivity.

-

Gravimetric Analysis:

-

A precisely measured volume or mass of the saturated solution is taken.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the salt).

-

The mass of the remaining dry solid (this compound) is measured.

-

The solubility is then calculated as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

-

-

Spectroscopic Methods (e.g., UV-Vis or Atomic Absorption Spectroscopy):

-

A calibration curve is first prepared using solutions of known concentrations of this compound in the specific organic solvent.

-

The saturated solution is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured.

-

The concentration of the diluted solution is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.

-

-

Chromatographic Methods (e.g., High-Performance Liquid Chromatography - HPLC):

-

A suitable HPLC method is developed to separate and quantify the vanadium or sulfate ions. This may involve the use of a specific column and mobile phase.

-

As with spectroscopic methods, a calibration curve is generated using standards of known concentrations.

-

The saturated solution is appropriately diluted and injected into the HPLC system.

-

The concentration is determined by comparing the peak area of the sample to the calibration curve.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a salt in an organic solvent using the isothermal saturation method.

Caption: Workflow for determining the solubility of a solid in a liquid.

References

Determining the Redox Potential of the V(III)/V(II) Couple: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the accurate determination of the redox potential of the Vanadium(III)/Vanadium(II) (V(III)/V(II)) couple. This information is critical for researchers in various fields, including battery technology, catalysis, and drug development, where the electron transfer properties of vanadium compounds are of paramount importance. This guide details the theoretical underpinnings, experimental protocols for common electrochemical techniques, and a summary of key quantitative data.

Theoretical Background: The Nernst Equation

The redox potential of the V(III)/V(II) couple is governed by the Nernst equation, which relates the potential of an electrochemical cell to the concentrations of the oxidized and reduced species. The half-reaction for the V(III)/V(II) couple is:

V³⁺ + e⁻ ⇌ V²⁺

The Nernst equation for this half-reaction is:

E = E°' - (RT/nF) ln([V²⁺]/[V³⁺])

Where:

-

E is the measured potential.

-

E°' is the formal potential of the V(III)/V(II) couple under specific conditions.

-

R is the universal gas constant (8.314 J/(mol·K)).

-

T is the absolute temperature in Kelvin.

-

n is the number of electrons transferred (in this case, n=1).

-

F is the Faraday constant (96,485 C/mol).

-

[V²⁺] and [V³⁺] are the concentrations (or more accurately, activities) of the V(II) and V(III) species, respectively.

The formal potential (E°') is a crucial parameter that is dependent on the experimental conditions, such as the composition of the supporting electrolyte, pH, and temperature. The standard redox potential (E°) refers to the potential under standard conditions (1 M concentration, 298 K, and 1 atm pressure).

Quantitative Data on the V(III)/V(II) Redox Potential

The redox potential of the V(III)/V(II) couple is influenced by several factors. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Conditions | Reference |

| Standard Redox Potential (E°) | -0.26 V | vs. Standard Hydrogen Electrode (SHE) | [1] |

| -196 mV | Estimated using specific interaction theory | [2] | |

| Formal Redox Potential (E°') | -242 ± 2 mV | vs. Normal Hydrogen Electrode (NHE) in 1 mol dm⁻³ (H⁺, Na⁺)Cl⁻ at 298 K | [2] |

Experimental Determination of the Redox Potential

Two primary electrochemical techniques are employed for the determination of the V(III)/V(II) redox potential: potentiometric titration and cyclic voltammetry.

Preparation of Vanadium(II) and Vanadium(III) Solutions

Accurate determination of the redox potential begins with the careful preparation of the V(II) and V(III) solutions. Due to the air sensitivity of V(II), all procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol for the Preparation of V(II) and V(III) Solutions:

-

Starting Material: Begin with a solution of vanadyl sulfate (B86663) (VOSO₄) in the desired acidic medium (e.g., H₂SO₄ or HCl).

-

Reduction to V(II): The V(IV) in the vanadyl sulfate solution can be reduced to V(II) using a strong reducing agent. A common method is the use of a Jones reductor (amalgamated zinc).

-

Pass the VOSO₄ solution through the Jones reductor column. The V(IV) is first reduced to V(III) (green solution) and then to V(II) (violet solution).

-

Collect the violet V(II) solution in a flask under an inert atmosphere.

-

-

Preparation of V(III) Solution: A V(III) solution can be prepared by controlled oxidation of the V(II) solution or by partial reduction of a V(IV) solution.

-

From V(II): Exposing the V(II) solution to a controlled amount of air or a mild oxidizing agent will result in the formation of V(III). The color change from violet to green indicates the oxidation.

-

From V(IV): Electrolytic reduction of a V(IV) solution at a controlled potential can yield a solution of V(III).

-

Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (an oxidizing or reducing agent) to the analyte solution while monitoring the potential of an indicator electrode. The equivalence point, where the moles of titrant equal the initial moles of the analyte, corresponds to a sharp change in potential.

Experimental Protocol for Potentiometric Titration of V(II):

-

Apparatus:

-

Potentiometer or pH/mV meter.

-

Indicator electrode (e.g., platinum wire).

-

Reference electrode (e.g., saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode).

-

Burette.

-

Magnetic stirrer and stir bar.

-

Inert atmosphere chamber or Schlenk line.

-

-

Reagents:

-

A known concentration of V(II) solution in a suitable acidic medium.

-

A standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), as the titrant.

-

-

Procedure: a. Place a known volume of the V(II) solution into the titration vessel under an inert atmosphere. b. Immerse the platinum indicator electrode and the reference electrode in the solution. c. Begin stirring the solution. d. Record the initial potential. e. Add the KMnO₄ titrant in small, known increments from the burette. f. After each addition, allow the potential to stabilize and record the value. g. Continue the titration well past the equivalence point, which is visually indicated by a color change and instrumentally by a rapid potential jump.

-

Data Analysis: a. Plot the measured potential (E) versus the volume of titrant added. b. The equivalence point is the point of maximum slope on the titration curve. This can be determined more accurately by plotting the first derivative (ΔE/ΔV) or the second derivative (Δ²E/ΔV²) of the titration curve. c. The formal potential (E°') can be estimated from the potential at the half-equivalence point.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of a species in solution. It involves cycling the potential of a working electrode and measuring the resulting current.

Experimental Protocol for Cyclic Voltammetry of the V(III)/V(II) Couple:

-

Apparatus:

-

Potentiostat.

-

Three-electrode cell consisting of:

-

Working Electrode: Glassy carbon or platinum are commonly used.

-

Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.

-

Counter (Auxiliary) Electrode: Platinum wire or gauze.

-

-

Inert atmosphere chamber or the ability to purge the solution with an inert gas.

-

-

Reagents:

-

A solution containing a known concentration of V(III) in a supporting electrolyte (e.g., 1 M H₂SO₄). The V(II) species will be generated in-situ during the cathodic scan.

-

-

Procedure: a. Assemble the three-electrode cell with the V(III) solution. b. Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment. c. Set the parameters on the potentiostat:

- Initial Potential: A potential where no faradaic reaction occurs (e.g., slightly positive of the expected V(III)/V(II) potential).

- Switching Potential (Vertex Potential): A potential sufficiently negative to reduce V(III) to V(II).

- Final Potential: Same as the initial potential.

- Scan Rate: A typical starting scan rate is 100 mV/s. This can be varied to investigate the kinetics of the electron transfer. d. Run the cyclic voltammogram.

-

Data Analysis: a. The resulting plot of current versus potential is a cyclic voltammogram. b. Identify the cathodic peak potential (Epc), where V(III) is reduced to V(II), and the anodic peak potential (Epa), where V(II) is oxidized back to V(III). c. The formal potential (E°') can be estimated as the midpoint of the peak potentials: E°' ≈ (Epa + Epc) / 2. d. The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the redox reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at 298 K.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the V(III)/V(II) redox potential.

References

Unraveling the Thermal Degradation of Ammonium Vanadium(III) Sulfate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition pathway of ammonium (B1175870) vanadium(III) sulfate (B86663), a compound of interest in various chemical and material science applications. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the thermal behavior of this complex inorganic salt. The information presented herein is synthesized from available scientific literature and analysis of analogous compounds, offering a detailed theoretical framework for its thermal degradation.

Introduction

Ammonium vanadium(III) sulfate, with the chemical formula NH₄V(SO₄)₂, is a double salt that exists in both anhydrous and hydrated forms, most commonly as a dodecahydrate (NH₄V(SO₄)₂·12H₂O). Its thermal stability and decomposition products are critical parameters for its application in catalysis, synthesis of vanadium oxides, and other high-temperature processes. Understanding the precise decomposition pathway is essential for controlling reaction outcomes and ensuring process safety and efficiency.

Experimental Protocols for Thermal Analysis

The study of the thermal decomposition of this compound typically employs a suite of analytical techniques to elucidate the various stages of degradation, identify intermediate products, and determine the final residues. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To quantitatively measure the mass loss of a sample as a function of temperature, providing information on decomposition temperatures and stoichiometry.

Instrumentation: A high-precision thermogravimetric analyzer capable of operating in a controlled atmosphere (e.g., inert gas like nitrogen or argon, or an oxidative atmosphere like air) up to 1000 °C.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to remove any reactive gases.

-

The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature of approximately 800-1000 °C.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset and peak temperatures of decomposition steps and the percentage of mass loss at each stage.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To measure the temperature difference between a sample and an inert reference as a function of temperature, identifying endothermic and exothermic processes associated with dehydration, decomposition, and phase transitions.

Instrumentation: A DTA or DSC instrument, often coupled with a TGA.

Methodology:

-

A sample of this compound and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles.

-

The crucibles are heated in the DTA/DSC furnace under a controlled atmosphere at a constant rate.

-

The temperature difference between the sample and the reference is continuously measured.

-

The resulting DTA/DSC curve shows peaks corresponding to thermal events: endothermic peaks for processes like dehydration and decomposition, and exothermic peaks for processes like oxidation or crystallization.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Instrumentation: A thermal analyzer (TGA or DTA) coupled to a mass spectrometer.

Methodology:

-

The thermal decomposition is carried out in the thermal analyzer as described above.

-

The gaseous products evolved from the sample are continuously transferred to the mass spectrometer via a heated capillary tube.

-

The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of the evolved species (e.g., H₂O, NH₃, SO₂, N₂).

Proposed Thermal Decomposition Pathway

Based on the analysis of analogous compounds such as ammonium aluminum sulfate dodecahydrate (NH₄Al(SO₄)₂·12H₂O) and the known decomposition behavior of ammonium sulfate, a multi-stage thermal decomposition pathway for this compound dodecahydrate is proposed. The anhydrous form is reported to have a decomposition point of approximately 300 °C.

Stage 1: Dehydration

The initial stage of decomposition involves the loss of water of hydration. This process is endothermic and typically occurs in overlapping steps over a broad temperature range, starting from ambient temperature up to around 250 °C.

Equation: NH₄V(SO₄)₂·12H₂O(s) → NH₄V(SO₄)₂(s) + 12H₂O(g)

Stage 2: Decomposition of Ammonium and Sulfate Moieties

Following dehydration, the anhydrous salt undergoes further decomposition at higher temperatures. This is a complex process that likely involves the simultaneous or sequential decomposition of the ammonium and sulfate ions. The decomposition of ammonium sulfate is known to proceed via ammonium bisulfate and ammonium pyrosulfate intermediates. A similar pathway can be postulated for this compound.

Sub-stage 2a: Initial Decomposition Above 300 °C, the ammonium and sulfate groups begin to decompose, releasing ammonia (B1221849), sulfur dioxide, nitrogen, and water vapor.

Sub-stage 2b: Formation of Vanadium Oxide The final solid product of the thermal decomposition in an inert atmosphere is expected to be a vanadium oxide. The exact stoichiometry of the vanadium oxide can vary depending on the reaction conditions, particularly the presence of reducing gases like ammonia evolved during decomposition. In an oxidizing atmosphere, the final product would likely be vanadium pentoxide (V₂O₅).

Quantitative Data Summary

Due to the lack of specific experimental data for this compound in the available literature, the following table presents a theoretical breakdown of mass loss based on the proposed decomposition pathway of the dodecahydrate form.

| Stage | Temperature Range (°C) (Estimated) | Proposed Reaction | Theoretical Mass Loss (%) | Gaseous Products |

| 1 | 50 - 250 | Dehydration: Loss of 12 H₂O | 45.3% | H₂O |

| 2 | > 300 | Decomposition of NH₄V(SO₄)₂ | 54.7% | NH₃, SO₂, N₂, H₂O |

Logical Pathway for Thermal Decomposition

The following diagram illustrates the proposed logical sequence of events during the thermal decomposition of this compound dodecahydrate.

Caption: Proposed thermal decomposition pathway of NH₄V(SO₄)₂·12H₂O.

Conclusion

The thermal decomposition of this compound is a multi-step process initiated by dehydration, followed by the complex decomposition of the anhydrous salt at temperatures exceeding 300 °C. The final solid product is a vanadium oxide, with the specific phase dependent on the furnace atmosphere. While a definitive, experimentally verified pathway for this specific compound remains to be fully elucidated in publicly available literature, the proposed model based on analogous compounds provides a robust theoretical framework for researchers. Further investigation using the detailed experimental protocols outlined in this guide is recommended to obtain precise quantitative data and confirm the identity of all intermediate and final products.

Quantum Mechanical Modeling of Vanadium(III) Sulfate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum mechanical modeling of vanadium(III) sulfate (B86663) compounds, with a particular focus on their potential applications in drug development. This document outlines theoretical and experimental protocols, presents key data, and visualizes relevant pathways and workflows to facilitate further research in this area.

Introduction

Vanadium compounds have garnered significant interest in the field of medicinal chemistry, particularly for their insulin-mimetic properties.[1] Vanadium(III) sulfate, V₂(SO₄)₃, is an inorganic compound that serves as a precursor for various vanadium-based drugs and catalysts.[2] Understanding the electronic structure, reactivity, and interactions of vanadium(III) sulfate at a quantum mechanical level is crucial for the rational design of novel therapeutics.

Quantum mechanical modeling, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the geometric and electronic properties of vanadium complexes, providing insights that can guide experimental studies.[3][4] This guide details the methodologies for such computational studies, alongside the experimental procedures for the synthesis and characterization of vanadium(III) sulfate.

Theoretical Modeling Protocols

The accurate quantum mechanical modeling of transition metal complexes such as vanadium(III) sulfate requires careful selection of computational methods.

Density Functional Theory (DFT)

DFT is the most common and effective method for studying the electronic structure of vanadium compounds. The choice of exchange-correlation functional and basis set is critical for obtaining reliable results.

Recommended Methodologies:

-

Functionals: Hybrid functionals such as B3LYP and PBE0 have shown good performance for vanadium complexes.[3][4] The M06 suite of functionals can also be considered, particularly for systems where non-covalent interactions are important.

-

Basis Sets: A double- or triple-zeta quality basis set with polarization functions is recommended for the vanadium atom and its direct coordination sphere (e.g., def2-TZVP, aug-cc-pVTZ).[3][5] For other atoms, a smaller basis set like 6-31G(d) can be employed to reduce computational cost.[3]

-

Solvation Models: To simulate the behavior of vanadium(III) sulfate in a biological environment, implicit solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are essential.[6][7][8] These models account for the bulk solvent effects on the electronic structure and geometry of the molecule.

Modeling Workflow

A typical workflow for the quantum mechanical modeling of vanadium(III) sulfate and its derivatives is depicted below.

Quantitative Data

The following tables summarize key experimental and computationally predicted data for vanadium(III) sulfate and related compounds.

Table 1: Physicochemical Properties of Vanadium(III) Sulfate

| Property | Value | Reference |

| Chemical Formula | V₂(SO₄)₃ | [2] |

| Molar Mass | 390.08 g/mol | [2] |

| Appearance | Pale yellow solid | [2] |

| Solubility in Water | Slowly dissolves to form [V(H₂O)₆]³⁺ | [2] |

Table 2: Calculated Structural Parameters for Hydrated Vanadium(III) Ion

| Parameter | Value (Å) | Computational Method | Reference |

| V-O Bond Length | 1.99 | EXAFS | [6] |

| V-O Bond Length | ~2.02 | DFT (PBE0/def2-TZVP) | [3] |

Experimental Protocols

Synthesis of Vanadium(III) Sulfate

Vanadium(III) sulfate can be synthesized through the reduction of vanadium(V) oxide in the presence of sulfuric acid.

Procedure:

-

Vanadium(V) oxide (V₂O₅) is treated with sulfuric acid (H₂SO₄).[2]

-

Elemental sulfur is used as a reducing agent.[2]

-

The reaction mixture is heated to facilitate the reduction of V(V) to V(III). The reaction is as follows: V₂O₅ + S + 3H₂SO₄ → V₂(SO₄)₃ + SO₂ + 3H₂O.[2]

-

The resulting pale yellow solid, vanadium(III) sulfate, is then isolated.[2]

It is important to carry out the reaction under an inert atmosphere to prevent the oxidation of vanadium(III) to vanadium(IV).[9]

Characterization

The synthesized vanadium(III) sulfate should be characterized using various analytical techniques:

-

X-ray Diffraction (XRD): To confirm the crystal structure.

-

Infrared (IR) Spectroscopy: To identify the sulfate and any coordinated water or ligand vibrations.

-

UV-Vis Spectroscopy: To study the electronic transitions of the V(III) center.

-

Magnetic Susceptibility Measurements: To determine the magnetic moment, which is characteristic of the d² electron configuration of V(III).

Role in Drug Development: Insulin (B600854) Signaling Pathway

Vanadium compounds exhibit insulin-mimetic effects primarily by inhibiting protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling pathway.[10] This inhibition leads to the enhanced phosphorylation of key proteins in the pathway, thereby mimicking the effects of insulin.

The proposed mechanism of action is illustrated in the following diagram.

By inhibiting PTPs, vanadium compounds prolong the phosphorylated, active state of the insulin receptor and its substrates, leading to increased glucose uptake and metabolism.[11][12][13]

Conclusion

Quantum mechanical modeling provides invaluable insights into the properties and reactivity of vanadium(III) sulfate, aiding in the design of more effective and less toxic vanadium-based drugs. The combination of theoretical predictions with experimental validation is key to advancing the therapeutic potential of these compounds. This guide provides the foundational knowledge and protocols for researchers to embark on or advance their studies in this promising area of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Vanadium(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 6. [1812.09090] Excited-State Solvation Structure of Transition Metal Complexes from Molecular Dynamics Simulations and Assessment of Partial Atomic Charge Methods [arxiv.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

Technical Guide: X-ray Diffraction Analysis of Powdered Ammonium Vanadium(III) Sulfate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the X-ray diffraction (XRD) characteristics of powdered ammonium (B1175870) vanadium(III) sulfate (B86663), with a focus on its dodecahydrate form (NH₄V(SO₄)₂·12H₂O). Due to the limited availability of direct experimental XRD data in public databases, this guide outlines the necessary crystallographic parameters for the simulation of its powder diffraction pattern and provides detailed experimental protocols for its synthesis and analysis.

Introduction

Ammonium vanadium(III) sulfate is an inorganic double salt belonging to the class of compounds known as alums. Alums are characterized by the general formula AM(SO₄)₂·12H₂O, where 'A' is a monovalent cation (like ammonium, NH₄⁺) and 'M' is a trivalent metal ion (like vanadium(III), V³⁺). These compounds are of interest for their potential applications in catalysis, materials science, and as precursors for the synthesis of other vanadium-containing materials.

X-ray diffraction is a primary analytical technique for the characterization of crystalline materials. It provides information on the crystal structure, phase purity, and crystallite size of a sample. This guide details the expected XRD pattern of this compound dodecahydrate based on its crystallographic properties and provides the necessary protocols for its experimental determination.

Crystallographic Data and Simulated XRD Pattern

The key crystallographic parameters for this compound dodecahydrate are summarized in the table below. The lattice parameter is approximated from the closely related ammonium aluminum sulfate dodecahydrate, a valid estimation due to the similar ionic radii of V³⁺ and Al³⁺ and the isomorphous nature of alums.

| Parameter | Value |

| Chemical Formula | NH₄V(SO₄)₂·12H₂O |

| Crystal System | Cubic |

| Space Group | Pa-3 (No. 205) |

| Lattice Parameter (a) | ~12.240 Å (approximated) |

| Formula Units (Z) | 4 |

Note on XRD Pattern Simulation: A theoretical powder X-ray diffraction pattern can be generated from these crystallographic data using software such as VESTA, Mercury, or GSAS-II. The simulation calculates the expected 2θ positions, d-spacings, and relative intensities of the diffraction peaks based on the crystal structure. This simulated pattern serves as a reference for experimental work, aiding in phase identification and purity assessment.

Experimental Protocols

Synthesis of this compound Dodecahydrate

This protocol describes the synthesis of this compound dodecahydrate from vanadyl sulfate. Vanadium(III) compounds are susceptible to oxidation by atmospheric oxygen, so appropriate precautions should be taken.

Materials:

-

Vanadyl sulfate hydrate (B1144303) (VOSO₄·xH₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Zinc powder or granules (Zn)

-

Sulfuric acid (H₂SO₄), dilute (e.g., 1 M)

-

Deionized water, deoxygenated

-

Ethanol (B145695), deoxygenated

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Preparation of Vanadium(III) Solution:

-

In a flask equipped with a magnetic stirrer and an inert gas inlet/outlet, dissolve a calculated amount of vanadyl sulfate hydrate in deoxygenated, dilute sulfuric acid.

-

Gently heat the solution while stirring under a continuous flow of inert gas.

-

Slowly add zinc powder in small portions to the warm solution. The blue color of the V(IV) solution will gradually change to the characteristic green of V(III). Continue adding zinc until the color change is complete.

-

Allow the solution to cool and the excess zinc to settle.

-

-

Crystallization:

-

Prepare a saturated solution of ammonium sulfate in deoxygenated deionized water.

-

Filter the green vanadium(III) sulfate solution under an inert atmosphere to remove excess zinc.

-

Slowly add the saturated ammonium sulfate solution to the vanadium(III) sulfate solution with continuous stirring.

-

Allow the mixed solution to stand in a cold bath (e.g., ice bath) or a refrigerator for several hours to promote crystallization.

-

Collect the resulting violet-green crystals by filtration under an inert atmosphere.

-

-

Washing and Drying:

-

Wash the crystals with a small amount of cold, deoxygenated ethanol to remove any residual acid and soluble impurities.

-

Dry the crystals under a stream of inert gas or in a vacuum desiccator.

-

Powder X-ray Diffraction (XRD) Analysis

Given the air-sensitivity of vanadium(III) compounds, special care must be taken during sample preparation for XRD analysis.

Instrumentation and Parameters:

-

Diffractometer: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα, λ = 1.5406 Å) is typically used.

-

Sample Holder: An air-sensitive or zero-background sample holder is required.

-

Scan Range (2θ): 10° to 80°

-

Step Size: 0.02°

-

Scan Speed/Time per Step: Dependent on the instrument and desired data quality (e.g., 1-5 seconds per step).

Sample Preparation for Air-Sensitive Analysis:

-

All sample handling should be performed in an inert atmosphere glovebox.

-

Finely grind the dried this compound dodecahydrate crystals to a homogenous powder using an agate mortar and pestle.

-

Mount the powdered sample onto an air-sensitive sample holder. This typically involves placing the powder in a well and sealing it with a low-X-ray-absorption film (e.g., Kapton or Mylar) to prevent exposure to air during data collection.

-

Alternatively, the powder can be loaded into a thin-walled glass capillary tube, which is then sealed.

-

Transfer the sealed sample holder or capillary to the diffractometer for analysis.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the synthesis and analysis of this compound.

Caption: Experimental workflow for the synthesis and XRD analysis of this compound.

Disclaimer: This document is intended for informational purposes for a professional audience. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

Infrared Spectroscopy of Sulfate Ligands in Vanadium Alums: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of sulfate (B86663) ligands in vanadium alums. Vanadium alums, a class of double sulfate salts with the general formula MIV(SO4)2·12H2O (where MI is a monovalent cation), are of significant interest in various fields, including materials science and catalysis. Infrared spectroscopy serves as a powerful, non-destructive technique to probe the local environment and bonding of the sulfate (SO42-) and water ligands within the alum crystal lattice. This document details the vibrational modes of the sulfate ion, the effects of coordination on its symmetry, and provides a summary of experimental data. Furthermore, it outlines a typical experimental protocol for acquiring infrared spectra of these compounds. This guide is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for the characterization of inorganic complexes.

Introduction to the Vibrational Modes of the Sulfate Ion

The free sulfate ion (SO42-) possesses a tetrahedral (Td) symmetry and exhibits four fundamental vibrational modes. These modes are categorized by their symmetry and activity in infrared and Raman spectroscopy. The vibrational modes are:

-

ν1 (A1): Symmetric Stretch - This mode involves the symmetric stretching of all four S-O bonds. It is infrared inactive but Raman active for a free ion with Td symmetry.

-

ν2 (E): Symmetric Bend - This doubly degenerate mode corresponds to the symmetric bending of the O-S-O angles. It is also infrared inactive but Raman active under Td symmetry.

-

ν3 (F2): Antisymmetric Stretch - This triply degenerate mode involves the out-of-phase stretching of the S-O bonds. It is both infrared and Raman active.

-

ν4 (F2): Antisymmetric Bend - This triply degenerate mode corresponds to the out-of-phase bending of the O-S-O angles. It is also both infrared and Raman active.

In the solid state, such as in the crystal lattice of a vanadium alum, the sulfate ion's local environment is of lower symmetry than Td. This reduction in symmetry, often to C3v or lower, causes the degenerate modes (ν2, ν3, and ν4) to split and can lead to the appearance of formally infrared-inactive modes (ν1 and ν2) in the IR spectrum. The extent of this splitting and the appearance of new bands provide valuable information about the coordination of the sulfate ligand to the metal ions and the nature of the crystal lattice interactions.[1]

Quantitative Vibrational Data for Sulfate Ligands in Vanadium Alums

The following table summarizes the infrared active vibrational frequencies of the sulfate ligand in cesium vanadium(III) alum, CsV(SO4)2. The data is based on the close analogy to KV(SO4)2 as reported in the literature.[2] For comparison, data for potassium aluminum alum (potash alum) is also included to highlight the similarities in the alum structure.[3]

| Vibrational Mode | Assignment | CsV(SO4)2 Wavenumber (cm-1) | KAl(SO4)2·12H2O Wavenumber (cm-1) |

| ν1 | Symmetric Stretch (SO4) | ~980 (weak) | 981 |

| ν2 | Symmetric Bend (SO4) | ~460 | 465 |

| ν3 | Antisymmetric Stretch (SO4) | ~1100, ~1200 (split) | 1105, 1200 |

| ν4 | Antisymmetric Bend (SO4) | ~615 (split) | 600, 618 |

| - | Water Librational Modes | - | 700, 930 |

| - | Water Bending Mode | - | 1645 |

| - | Water Stretching Modes | - | 3000, 3400 |

Experimental Protocol for Infrared Spectroscopy of Vanadium Alums

The following protocol outlines a standard procedure for obtaining the infrared spectrum of a solid vanadium alum sample using the KBr pellet technique.

3.1. Materials and Instrumentation

-

Vanadium alum sample

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Fourier Transform Infrared (FTIR) spectrometer

3.2. Sample Preparation (KBr Pellet Method)

-

Drying: Thoroughly dry the KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.[4]

-

Grinding: Weigh approximately 1-2 mg of the vanadium alum sample and about 200 mg of the dried KBr. Place the materials in the agate mortar and grind them together using the pestle until a fine, homogeneous powder is obtained. The grinding process should be vigorous enough to reduce the particle size of the sample to less than the wavelength of the infrared radiation to minimize scattering.

-

Pellet Formation: Transfer the ground mixture to the pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a transparent or translucent pellet.

-

Pellet Inspection: Carefully remove the KBr pellet from the die. A good quality pellet should be clear and free of cracks or cloudiness.

3.3. Data Acquisition

-

Spectrometer Purge: Purge the sample compartment of the FTIR spectrometer with dry air or nitrogen to minimize atmospheric water vapor and carbon dioxide, which have characteristic absorption bands in the mid-infrared region.

-

Background Spectrum: Place the empty pellet holder in the sample beam path and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases.

-

Sample Spectrum: Mount the KBr pellet containing the vanadium alum sample in the pellet holder and place it in the sample beam path.

-

Data Collection: Record the infrared spectrum of the sample. Typical data collection parameters for mid-infrared spectroscopy are a spectral range of 4000-400 cm-1, a resolution of 4 cm-1, and an accumulation of 32 or 64 scans to improve the signal-to-noise ratio.

Visualization of Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for infrared spectroscopy of vanadium alums.

Caption: Symmetry reduction of the sulfate ion upon coordination in an alum crystal.

References

Methodological & Application

Synthesis of Vanadium(III) Oxide Nanoparticles from Ammonium Vanadium(III) Sulfate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of vanadium(III) oxide (V₂O₃) nanoparticles, with a focus on utilizing ammonium (B1175870) vanadium(III) sulfate (B86663) as a precursor. While direct protocols for this specific precursor are not extensively documented, this guide presents generalized hydrothermal and thermal decomposition methods adapted from established synthesis routes for various vanadium oxide nanostructures. These protocols are designed to be a valuable starting point for researchers. Additionally, this document outlines the key characterization techniques and explores the potential applications of V₂O₃ nanoparticles in the biomedical field, including drug delivery and antimicrobial therapies.

Introduction

Vanadium oxides are a class of transition metal oxides that exhibit a rich variety of structures and oxidation states, leading to a wide range of interesting physical and chemical properties. Vanadium(III) oxide (V₂O₃), in particular, has garnered significant attention due to its unique metal-insulator transition and potential applications in catalysis, energy storage, and biomedicine. The synthesis of V₂O₃ in nanoparticle form is of great interest as it can further enhance its properties due to the increased surface-area-to-volume ratio. This document details proposed methodologies for the synthesis of V₂O₃ nanoparticles from an ammonium vanadium(III) sulfate precursor.

Proposed Synthesis Protocols

Given the limited specific literature on the direct synthesis of V₂O₃ nanoparticles from this compound, two generalized protocols are proposed based on common synthesis techniques for other vanadium oxide nanoparticles: Hydrothermal Synthesis and Thermal Decomposition.

Protocol 1: Hydrothermal Synthesis

This method involves the reaction of the precursor in an aqueous solution under high temperature and pressure.

Materials:

-

This compound ((NH₄)V(SO₄)₂)

-

Deionized water

-

pH adjusting solution (e.g., dilute NaOH or HCl)

Equipment:

-

Teflon-lined stainless-steel autoclave

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Drying oven

Procedure:

-

Precursor Solution Preparation: Dissolve a specific amount of this compound in deionized water to achieve the desired concentration. Stir the solution until the precursor is completely dissolved.

-

pH Adjustment (Optional): The pH of the solution can be adjusted to influence the morphology and size of the nanoparticles. Use a dilute solution of NaOH or HCl to slowly adjust the pH while monitoring with a pH meter.

-

Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 180-240°C).[1]

-

Reaction Time: Maintain the temperature for a specific duration (e.g., 12-48 hours). The reaction time can influence the crystallinity and morphology of the resulting nanoparticles.

-

Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation.

-

Washing: Wash the collected nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours.

Protocol 2: Thermal Decomposition

This method involves the heat treatment of the precursor in a controlled atmosphere to induce its decomposition into V₂O₃.

Materials:

-

This compound ((NH₄)V(SO₄)₂)

-

Inert gas (e.g., Argon or Nitrogen) or reducing gas (e.g., Hydrogen/Nitrogen mixture)

Equipment:

-

Tube furnace with temperature controller

-

Ceramic boat

-

Gas flow controller

Procedure:

-

Sample Preparation: Place a known amount of this compound powder into a ceramic boat.

-

Furnace Setup: Place the ceramic boat in the center of the tube furnace.

-

Inert/Reducing Atmosphere: Purge the tube furnace with an inert or reducing gas for a sufficient time to remove any oxygen. Maintain a constant flow of the gas throughout the experiment. The thermal decomposition of ammonium-containing vanadium precursors can lead to the formation of V₂O₃.[2][3]

-

Heating Program: Ramp up the temperature of the furnace to the desired decomposition temperature (e.g., 500-800°C) at a controlled rate. The specific temperature will depend on the decomposition characteristics of the precursor.

-

Calcination: Hold the temperature for a set period (e.g., 1-4 hours) to ensure complete decomposition.

-

Cooling: After calcination, cool the furnace down to room temperature under the inert or reducing atmosphere.

-

Collection: Carefully collect the resulting V₂O₃ nanoparticle powder from the ceramic boat.

Experimental Workflow

Caption: Experimental workflows for the synthesis of V₂O₃ nanoparticles.

Data Presentation

The following table summarizes typical experimental parameters and results for the synthesis of V₂O₃ nanoparticles from various precursors, which can serve as a reference for optimizing the synthesis from this compound.

| Precursor | Synthesis Method | Temperature (°C) | Time (h) | Resulting Particle Size/Morphology | Reference |

| VOSO₄·xH₂O | Hydrothermal | 180 | 6-8 | 22 nm crystallite size, nano-flower to nano-ribbons | [4] |

| V₂O₅ | Thermal Reduction in NH₃ | 630 | 1 | Microcrystal particles | [5] |

| Sodium Orthovanadate & Thioacetamide | Hydrothermal | 200 | variable | Nanorings | [6] |

| V₂O₅ & 1,6-diaminohexane | Hydrothermal | 240 | 48 | Spherical particles | [1] |

| Ammonium Metavanadate (NH₄VO₃) | Thermal Decomposition | up to 1100 | - | Approaches V₂O₃ | [2][3] |

Characterization of V₂O₃ Nanoparticles

To confirm the successful synthesis and to characterize the properties of the V₂O₃ nanoparticles, the following techniques are recommended:

-

X-ray Diffraction (XRD): To identify the crystal phase and structure of the synthesized material and to estimate the crystallite size. The expected result is the rhombohedral structure of V₂O₃.[7]

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology, size, and aggregation of the nanoparticles.

-